2-Amino-4-methoxy-5-nitrobenzonitrile

Analytical Chemistry Procurement Quality Control

2-Amino-4-methoxy-5-nitrobenzonitrile (CAS 1269292-82-1) is a multifunctional aromatic compound characterized by the presence of amino, methoxy, nitro, and nitrile groups attached to a benzene ring. With a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol , this compound is primarily utilized as a strategic synthetic intermediate in pharmaceutical and agrochemical research.

Molecular Formula C8H7N3O3
Molecular Weight 193.162
CAS No. 1269292-82-1
Cat. No. B597350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-methoxy-5-nitrobenzonitrile
CAS1269292-82-1
Synonyms2-amino-4-methoxy-5-nitrobenzonitrile
Molecular FormulaC8H7N3O3
Molecular Weight193.162
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)N)C#N)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3/c1-14-8-3-6(10)5(4-9)2-7(8)11(12)13/h2-3H,10H2,1H3
InChIKeyLYDXIVHSGDCURB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-4-methoxy-5-nitrobenzonitrile (CAS 1269292-82-1): Technical and Procurement Baseline


2-Amino-4-methoxy-5-nitrobenzonitrile (CAS 1269292-82-1) is a multifunctional aromatic compound characterized by the presence of amino, methoxy, nitro, and nitrile groups attached to a benzene ring [1]. With a molecular formula of C8H7N3O3 and a molecular weight of 193.16 g/mol [2], this compound is primarily utilized as a strategic synthetic intermediate in pharmaceutical and agrochemical research . Its distinct substitution pattern imparts unique chemical reactivity, making it a valuable building block for constructing more complex molecular architectures .

Why 2-Amino-4-methoxy-5-nitrobenzonitrile Cannot Be Substituted by In-Class Analogs


The substitution of 2-Amino-4-methoxy-5-nitrobenzonitrile with a generic analog is not chemically or functionally viable due to its precise and unique substitution pattern. This arrangement of functional groups dictates a specific reactivity profile and directs subsequent chemical transformations in a way that isomers or close analogs cannot replicate . While similar compounds like 2-Amino-5-nitrobenzonitrile or 4-Amino-2-methoxy-5-nitrobenzonitrile share some functional groups, their different spatial arrangements lead to fundamentally different chemical behaviors and synthetic outcomes, thereby necessitating the procurement of this specific compound for defined synthetic routes [1][2].

Procurement-Relevant Quantitative Evidence for 2-Amino-4-methoxy-5-nitrobenzonitrile (CAS 1269292-82-1)


Evidence of Defined Physicochemical Profile for Quality Control and Handling

The target compound possesses a well-defined set of key physicochemical properties that are critical for quality control during procurement and for ensuring consistent experimental outcomes. These properties include a predicted density of 1.40 ± 0.1 g/cm³, a predicted boiling point of 454.4 ± 45.0 °C at 760 mmHg, a computed XLogP3-AA value of 1.3, and a predicted pKa of -2.39 ± 0.14 [1][2][3]. These specific, quantifiable parameters are essential benchmarks for verifying the identity and purity of the compound upon receipt, and they differentiate it from other nitrobenzonitrile derivatives that would have different values due to their distinct structures.

Analytical Chemistry Procurement Quality Control

Defined Storage and Stability Conditions for Long-Term Research Utility

The compound's long-term utility is supported by defined storage conditions. To ensure stability and prevent degradation, it must be stored at 2-8°C in a sealed container away from moisture [1]. Furthermore, stock solutions prepared for biological assays have a quantified shelf-life: they are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C [2]. This specific information enables effective laboratory planning, inventory management, and experimental consistency, which are critical for procurement decisions involving long-term research projects.

Stability Logistics Procurement

Documented Utility as a Strategic Intermediate for Bioactive Molecules

The compound's primary value proposition lies in its established role as a key synthetic intermediate. It is structurally related to intermediates used in the synthesis of the tyrosine kinase inhibitor Gefitinib, an anticancer drug [1]. Specifically, it has been documented in a patent as a precursor in a reaction with 3-chloropropylmorpholine to produce a morpholinopropoxy derivative, which is a crucial step in synthesizing compounds of this class [2]. This provides a clear and verifiable justification for its procurement over other nitrobenzonitriles that lack this specific documented utility.

Medicinal Chemistry Synthetic Chemistry Pharmaceutical Intermediates

Optimized Research and Industrial Application Scenarios for 2-Amino-4-methoxy-5-nitrobenzonitrile


Strategic Starting Material for Synthesizing Kinase Inhibitor-Like Scaffolds

Procure this compound when your research program involves the synthesis of complex heterocyclic systems, particularly those mimicking the quinazoline core of EGFR tyrosine kinase inhibitors. As detailed in Section 3, its specific reactivity allows for the introduction of a morpholinopropoxy side chain, a key structural motif in drugs like Gefitinib . This application is supported by patent literature and provides a clear, scientifically valid rationale for its use over less specific aromatic building blocks [1].

Quality Control and Analytical Method Development Standard

Utilize this compound as a reference standard for developing and validating analytical methods (e.g., HPLC, NMR) due to its well-defined physicochemical profile. The specific, quantifiable properties outlined in Section 3, such as its predicted XLogP3-AA of 1.3 and topological polar surface area of 105 Ų, make it a reliable marker for calibrating instruments and assessing the purity of related synthetic intermediates [2].

Research in Nitro-Reductase Mediated Prodrug Strategies

Employ this compound as a model substrate or core scaffold for investigating nitro-reductase (NTR)-activated prodrugs. The presence of the nitro group, which can be selectively reduced under hypoxic conditions, makes it a valuable starting point for designing targeted anticancer or antibacterial agents . This scenario leverages the compound's functional group reactivity and is grounded in established medicinal chemistry principles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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